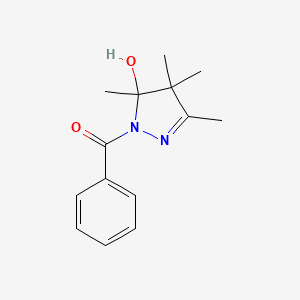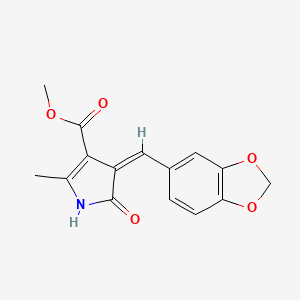![molecular formula C18H17BrN2O6 B3878204 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B3878204.png)
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine
Übersicht
Beschreibung
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine, commonly known as BFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a member of the beta-alanine family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of BFA is not fully understood. However, it is believed that BFA exerts its biological activities by inhibiting the function of the Golgi apparatus, which is responsible for the modification, sorting, and transport of proteins and lipids in eukaryotic cells. BFA binds to the Golgi-resident protein, ADP-ribosylation factor 1 (ARF1), and prevents its activation, leading to the disruption of Golgi function.
Biochemical and Physiological Effects:
BFA has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BFA has also been found to inhibit the secretion of cytokines and chemokines, which are involved in the immune response. BFA has been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have implications for the treatment of hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
BFA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. BFA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, BFA has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. BFA is also a potent inhibitor of the Golgi apparatus, which may have unintended effects on cellular function.
Zukünftige Richtungen
There are several future directions for the study of BFA. One potential area of research is the development of BFA-based anticancer drugs. BFA has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is the development of BFA-based antiviral and antifungal drugs. BFA has shown activity against several viruses and fungi, and further research is needed to determine its potential as a therapeutic agent. Finally, further studies are needed to elucidate the mechanism of action of BFA and its effects on cellular function.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antiviral, and antifungal properties. BFA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). BFA has also been found to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
3-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6/c1-26-12-4-2-11(3-5-12)10-13(17(24)20-9-8-16(22)23)21-18(25)14-6-7-15(19)27-14/h2-7,10H,8-9H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGFAHZCGZVCQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B3878129.png)

![5-amino-3-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3878148.png)
![9-[3-(3,4-dimethoxyphenyl)acryloyl]-9H-carbazole](/img/structure/B3878156.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878157.png)
![3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3878165.png)
![3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B3878166.png)
![ethyl 2-[4-(allyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878172.png)
![ethyl 2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878184.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878193.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878201.png)

![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878211.png)
![N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B3878218.png)